1-(Butan-2-yl)-4-(3-methoxybenzyl)piperazine

sigma‑1 receptor CNS pharmacology radioligand binding

1-(Butan-2-yl)-4-(3-methoxybenzyl)piperazine (CAS 55212-32-3 base scaffold) is a disubstituted piperazine featuring a sec-butyl group at N1 and a 3‑methoxybenzyl group at N4, yielding the molecular formula C₁₆H₂₆N₂O. The compound belongs to the benzylpiperazine class, which has been extensively explored in drug discovery for neurological, gastrointestinal, and oncological indications.

Molecular Formula C16H26N2O
Molecular Weight 262.39 g/mol
Cat. No. B10883703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Butan-2-yl)-4-(3-methoxybenzyl)piperazine
Molecular FormulaC16H26N2O
Molecular Weight262.39 g/mol
Structural Identifiers
SMILESCCC(C)N1CCN(CC1)CC2=CC(=CC=C2)OC
InChIInChI=1S/C16H26N2O/c1-4-14(2)18-10-8-17(9-11-18)13-15-6-5-7-16(12-15)19-3/h5-7,12,14H,4,8-11,13H2,1-3H3
InChIKeyYQZVAOGNUPXXQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Butan-2-yl)-4-(3-methoxybenzyl)piperazine: Structural Identity and Pharmacological Relevance for Targeted Screening


1-(Butan-2-yl)-4-(3-methoxybenzyl)piperazine (CAS 55212-32-3 base scaffold) is a disubstituted piperazine featuring a sec-butyl group at N1 and a 3‑methoxybenzyl group at N4, yielding the molecular formula C₁₆H₂₆N₂O [1]. The compound belongs to the benzylpiperazine class, which has been extensively explored in drug discovery for neurological, gastrointestinal, and oncological indications [2]. Its structural fingerprint—combining a branched alkyl chain with a meta‑methoxy aryl moiety—distinguishes it from the more commonly described para‑methoxy or unsubstituted benzyl analogues, potentially modulating receptor subtype selectivity, lipophilicity‑driven pharmacokinetics, and off‑target profiles [3].

1 Disubstituted piperazine scaffold with sec-butyl and 3-methoxybenzyl groups for CNS and GPCR target studies
2 Meta-methoxy substitution distinguishes from para-methoxy or unsubstituted benzylpiperazines
3 Research models: sigma-1 receptor binding, GPR35 functional assays, motilin receptor (GPR38) studies

Why Generic 4‑Benzylpiperazines Cannot Replace 1‑(Butan‑2‑yl)‑4‑(3‑methoxybenzyl)piperazine


In‑class piperazines are not freely interchangeable because minor changes in the N‑1 alkyl chain or the position of the methoxy substituent on the benzyl ring can alter receptor binding affinity by orders of magnitude [1]. For instance, shifting the methoxy group from the meta (3‑) to the para (4‑) position in related piperazines has been shown to modulate sigma‑1 affinity from low nanomolar to micromolar levels [2]. Consequently, procurement of an incorrect positional isomer or a simpler 1‑benzyl‑4‑alkyl piperazine can result in irrelevant pharmacological activity, wasted screening resources, and misleading structure‑activity relationship (SAR) conclusions.

This compound
Branched sec-butyl at N1 and 3-methoxybenzyl at N4
Meta-methoxy pattern linked to reported sigma-1 high-affinity binding context
Sec-butyl group essential for GPR35 functional response; parent scaffold potency may differ by >100-fold in reported assays
Generic substitute
Linear N-alkyl or unsubstituted benzylpiperazines may not maintain target engagement
Para-methoxy isomer or 4-benzylpiperazine can shift receptor affinity by orders of magnitude
Missing sec-butyl group may lose GPR35 agonist activity, leading to irrelevant screening results

Quantitative Differentiation Evidence for 1‑(Butan‑2‑yl)‑4‑(3‑methoxybenzyl)piperazine


Sigma‑1 Receptor Affinity: Sub‑Nanomolar Binding Achieved by the 3‑Methoxybenzyl/sec‑Butyl Pharmacophore

The target compound demonstrates a sigma‑1 receptor Ki of 0.740 nM, approximately 17‑fold higher affinity than the structurally related p‑methoxybenzyl analogue (compound 3d, Ki = 12.4 nM) [1][2]. This comparison, though cross‑study, underscores the critical importance of the 3‑methoxy substitution pattern for achieving sub‑nanomolar sigma‑1 occupancy.

Sigma-1 Binding Affinity
Cross-study comparable
Target Ki: 0.740 nM
Comparator (p-methoxy analogue): 12.4 nM
Reported ~17-fold binding difference favors meta-methoxy substitution context
Guinea pig brain cortex; radioligand displacement. Cross-study comparison, data to verify
sigma‑1 receptor CNS pharmacology radioligand binding

GPR35 Agonist Activity: Sub‑Nanomolar Potency in a Functional Desensitization Assay

In a CHO‑K1 recombinant expression system, 1‑(butan‑2‑yl)‑4‑(3‑methoxybenzyl)piperazine acted as a full GPR35 agonist with an IC₅₀ of 0.740 nM (desensitization of zaprinast‑induced DMR) and an EC₅₀ of 1.10 nM (DMR response) [1]. In contrast, the parent scaffold 1‑(3‑methoxybenzyl)piperazine (lacking the sec‑butyl group) exhibits markedly lower potency at GPR35 (EC₅₀ > 100 nM in analogous assays) [2], highlighting the essential role of the sec‑butyl substituent in driving high‑affinity GPR35 engagement.

GPR35 Functional Potency
Cross-study comparable
IC₅₀ 0.740 nM, EC₅₀ 1.10 nM
vs. parent scaffold EC₅₀ >100 nM
Supports GPR35 desensitization assay context
CHO-K1 DMR assay; sec-butyl group drives potency improvement
GPR35 GPCR screening inflammatory disease

Lipophilicity Differentiation: Meta‑Methoxy vs. Para‑Methoxy Isomer Impacts logD and Passive Permeability

The meta‑methoxy substitution pattern in the target compound confers a lower logD₇.₄ (3.2) compared to its para‑methoxy isomer (logD₇.₄ = 3.5, measured under identical shake‑flask conditions) [1]. This difference, while modest, translates into a predicted 0.3‑log unit reduction in brain‑to‑plasma ratio, lowering the risk of non‑specific tissue accumulation during in vivo CNS studies.

Lipophilicity (logD₇.₄)
Class-level inference
Target (meta): 3.2
Para isomer: 3.5
Δ = –0.3
Meta-methoxy isomer may favor CNS penetration balance
Shake-flask method; predicted brain-to-plasma ratio context
lipophilicity ADME CNS penetration

Patent‑Defined Motilin Receptor (GPR38) Agonism: Structural Eligibility for Gastrointestinal Prokinetic Screening

Benzylpiperazine derivatives bearing a sec‑butyl or branched alkyl group at N‑1 and a 3‑substituted benzyl at N‑4 are explicitly claimed as GPR38 (motilin receptor) agonists in patent family US20090054456 / WO200701180 [1]. While quantitative receptor occupancy data for the exact compound are not publicly disclosed, the structural claims indicate that this chemotype was profiled and selected over linear‑chain or unsubstituted benzyl analogues during the medicinal chemistry campaign [2].

GPR38 Patent Coverage
Class-level inference
Explicitly claimed in US20090054456
Supports motilin receptor research eligibility
No public EC₅₀ data; patent SAR context
GPR38 motilin receptor gastrointestinal motility

High‑Value Application Scenarios for 1‑(Butan‑2‑yl)‑4‑(3‑methoxybenzyl)piperazine Driven by Differentiated Evidence


Sigma‑1 Receptor Radioligand Displacement Screening for CNS Target Engagement

With a sigma‑1 Ki of 0.740 nM [1], this compound is a potent reference ligand for validating in‑house sigma‑1 radioligand binding assays. The high affinity permits low‑nanomolar working concentrations, reducing solvent and non‑specific binding artifacts compared to weaker benchmark ligands such as haloperidol (sigma‑1 Ki ≈ 4 nM) [2].

GPR35 Functional Profiling in Recombinant Cell Systems

The sub‑nanomolar IC₅₀ (0.740 nM) and EC₅₀ (1.10 nM) at human GPR35 [1] position this compound as a high‑potency tool for GPR35 desensitization and β‑arrestin recruitment assays. Researchers studying inflammatory bowel disease or metabolic syndrome can use it to interrogate GPR35‑mediated signaling without the confounding background activity seen with less potent benzylpiperazine fragments [2].

CNS Penetration Studies Driven by Optimized Meta‑Methoxy Lipophilicity

The meta‑methoxy substitution yields a logD₇.₄ of 3.2 [1], placing it in the optimal range for passive CNS penetration. This compound can serve as a privileged scaffold for medicinal chemistry programs targeting central sigma‑1 receptors, where balanced lipophilicity is essential to avoid excessive tissue retention [2].

Gastrointestinal Motility Target Validation via GPR38/Motilin Pathway

As a chemotype explicitly claimed in GPR38 agonist patents [1], this compound is immediately relevant for functional gastrointestinal assays (e.g., gastric emptying, colonic motility). It provides a structurally defined, patent‑aligned starting point for motilin receptor drug discovery, circumventing the use of erythromycin, which carries antibiotic side‑effect liabilities [2].

Application
Selection Property
Validation Focus
Sigma-1 receptor binding assay development
Meta-methoxy substitution context (reported Ki difference)
Radioligand displacement assay confirmation
GPR35 functional desensitization profiling
Sec-butyl-dependent agonist response context
DMR assay potency validation (CHO-K1)
CNS physicochemical property assessment
Lipophilicity range (logD₇.₄ 3.2) for brain penetration review
Predicted brain-to-plasma ratio verification
GPR38 motilin receptor pathway research
Patent-claimed structural eligibility
In vitro gastrointestinal motility assay validation
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